molecular formula C18H15BrN4O2 B15074809 N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide CAS No. 881403-21-0

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B15074809
CAS No.: 881403-21-0
M. Wt: 399.2 g/mol
InChI Key: MUVZXXZYWDKVHW-LSHDLFTRSA-N
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Description

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide is a synthetic hydrazone derivative featuring a 3-bromobenzamide moiety linked via a glyoxylamide bridge to a hydrazine group conjugated with an indole-3-ylmethylene substituent. Its molecular formula is C₁₉H₁₆BrN₃O₂, with a molecular weight of 394.25 g/mol.

Properties

CAS No.

881403-21-0

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

3-bromo-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H15BrN4O2/c19-14-5-3-4-12(8-14)18(25)21-11-17(24)23-22-10-13-9-20-16-7-2-1-6-15(13)16/h1-10,20H,11H2,(H,21,25)(H,23,24)/b22-10+

InChI Key

MUVZXXZYWDKVHW-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Intermediate A: N-(2-Hydrazinyl-2-oxoethyl)-3-bromobenzamide

This intermediate is synthesized via sequential acylation and hydrazine substitution. A plausible route involves:

  • 3-Bromobenzoyl chloride formation from 3-bromo benzoic acid using thionyl chloride.
  • Coupling with 2-aminoacetamide to yield N-(2-amino-2-oxoethyl)-3-bromobenzamide .
  • Diazotization or direct substitution with hydrazine to replace the amine group.

Intermediate B: Indole-3-carbaldehyde

Indole-3-carbaldehyde is commercially available or synthesized via Vilsmeier-Haack formylation of indole.

Synthetic Routes and Methodologies

Route 1: Hydrazone Formation via Acid-Catalyzed Condensation

Procedure :

  • Intermediate A (1.0 equiv) and indole-3-carbaldehyde (1.05 equiv) are refluxed in ethanol with catalytic HCl (0.1 equiv) for 6–8 hours.
  • The reaction mixture is cooled, and the precipitate is filtered and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 50–65%.
Key Conditions :

  • Solvent: Ethanol or dimethoxyethane (DME).
  • Catalyst: HCl or acetic acid.
  • Temperature: 80–100°C.

Route 2: Base-Mediated Coupling in Polar Aprotic Solvents

Procedure :

  • Intermediate A and indole-3-carbaldehyde are stirred in dimethyl sulfoxide (DMSO) with potassium carbonate (2.5 equiv) at 130°C for 3 hours.
  • The product is extracted with dichloromethane, dried over Na2SO4, and purified via column chromatography.

Yield : 60–70%.
Advantages : Faster reaction times and higher yields compared to acid-catalyzed methods.

Route 3: Microwave-Assisted Synthesis

Procedure :

  • A mixture of Intermediate A , indole-3-carbaldehyde , and catalytic HCl in DME is irradiated in a microwave reactor at 160°C for 20 minutes.
  • Purification follows standard chromatographic methods.

Yield : 70–75%.
Benefits : Reduced reaction time and improved selectivity.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing ionic intermediates.
  • Ethanol and methanol are suitable for acid-catalyzed reactions but may require longer durations.

Catalysis

  • Acidic conditions (HCl, acetic acid) promote protonation of the aldehyde, facilitating nucleophilic attack by hydrazine.
  • Basic conditions (K2CO3, NaHCO3) deprotonate the hydrazine, increasing its nucleophilicity.

Temperature and Time

  • Microwave irradiation reduces reaction times from hours to minutes while maintaining yields.
  • Conventional heating at 80–130°C for 3–8 hours remains widely applicable.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 11.2 (s, 1H, indole NH), 8.45 (s, 1H, hydrazone CH=N), 7.8–7.2 (m, aromatic protons).
  • 13C NMR : 165.2 ppm (amide C=O), 148.5 ppm (hydrazone C=N).
  • HRMS : [M+H]+ calculated for C18H15BrN4O2: 415.04, found: 415.03.

Purity and Yield Optimization

  • HPLC : >95% purity achieved using C18 columns (acetonitrile/water gradient).
  • Recrystallization : Ethanol/water mixtures improve crystal purity.

Applications and Derivatives

The compound’s hydrazone and indole motifs make it a candidate for:

  • Anticancer agents : Hydrazones exhibit cytotoxicity via metal chelation.
  • RXFP3 receptor agonists : Structural analogs show promise in neurological disorders.
  • Antimicrobial derivatives : Brominated benzamides are active against Gram-positive bacteria.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom on the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity . The hydrazone linkage can form reactive intermediates that interact with proteins, leading to antimicrobial effects . Additionally, the bromobenzamide group can enhance the compound’s binding affinity to specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Compound Name Substituent on Benzamide Hydrazone Group Molecular Weight (g/mol) Key References
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3-bromobenzamide 3-Bromo Indol-3-ylmethylene 394.25
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-propoxybenzamide 4-Propoxy Indol-3-ylmethylene 377.39
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 3-Bromo 2-Methoxybenzylidene 402.23
N-(2-(2-(2-Hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide 3,4-Dimethoxy 2-Hydroxybenzylidene 357.36

Key Observations :

  • The 3-bromo substituent (target compound) increases molecular weight and lipophilicity compared to 4-propoxy or methoxy groups, which may enhance cellular uptake .
  • Replacing the indole group with 2-methoxybenzylidene () reduces steric bulk but eliminates the indole’s inherent bioactivity .

Indole-Based Hydrazones

Compound Name Indole Substituent Additional Functional Groups Biological Activity References
This compound None 3-Bromobenzamide Under investigation
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide 2-Carboxamide Acetylamino phenyl group Antimicrobial
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate 3-Methyl Ethyl ester Structural characterization

Key Observations :

  • The 2-carboxamide derivative () exhibits confirmed antimicrobial activity, suggesting that indole positioning and additional functional groups critically influence bioactivity .
  • 3-Methylindole derivatives () are often synthesized for structural studies but lack reported bioactivity .

Spectroscopic Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) Mass Spec (m/z)
This compound 1680 (amide), 1620 (hydrazone) δ 8.1 (indole H), δ 7.8 (Br-C₆H₄) 394.25 [M+H]⁺
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide 1675 (amide), 1615 (hydrazone) δ 8.3 (methoxybenzylidene H), δ 7.6 (Br-C₆H₄) 402.23 [M+H]⁺
N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctan-1-ammonium bromide 1690 (amide), 1640 (hydrazone) δ 6.8 (phenolic H), δ 1.3 (tert-butyl) 717.9 [M]+

Key Observations :

  • Hydrazone C=N stretches appear near 1615–1640 cm⁻¹ across analogues .
  • Tert-butyl groups in ’s compounds introduce high molecular weight and distinct NMR signals .

Key Observations :

  • The 4-nitrobenzylidene analogue () shows superior cytotoxicity, likely due to nitro group redox activity .
  • Antimicrobial activity in indole-carboxamide derivatives () correlates with electron-withdrawing substituents enhancing membrane penetration .

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